3,4-Difluorophenylacetic acid
Overview
Description
3,4-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of phenylacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,4-Difluorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
Safety and Hazards
3,4-Difluorophenylacetic acid is classified as an irritant . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluorophenylacetic acid can be synthesized through several methods. One common approach involves the fluorination of phenylacetic acid derivatives. For instance, the reaction of 3,4-difluorobenzyl chloride with sodium cyanide followed by hydrolysis yields this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-difluorobenzoic acid.
Reduction: Reduction reactions can convert it to 3,4-difluorophenylethanol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorophenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Comparison with Similar Compounds
- 2,4-Difluorophenylacetic acid
- 2,5-Difluorophenylacetic acid
- 3,5-Difluorophenylacetic acid
- 4-Fluorophenylacetic acid
Comparison: 3,4-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical properties and reactivity. Compared to other difluorophenylacetic acids, the 3,4-difluoro derivative exhibits distinct reactivity patterns and is preferred in certain synthetic routes due to its stability and ease of handling .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKYFIYUHHCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215985 | |
Record name | 3,4-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-93-5 | |
Record name | (3,4-Difluorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques."?
A1: The research focuses on developing effective methods to separate this compound from its positional isomers. [] The paper likely investigates and compares the performance of five different chromatographic techniques in achieving this separation. This type of research is critical in analytical chemistry, particularly for the synthesis, purification, and analysis of compounds like this compound, where the presence of isomers could impact its applications.
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